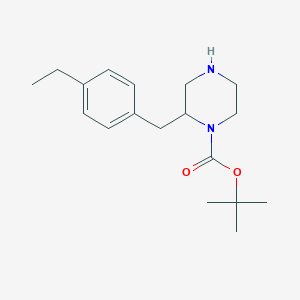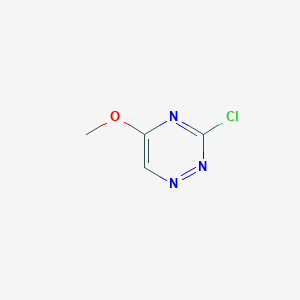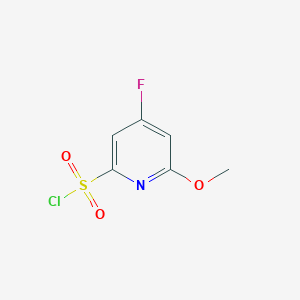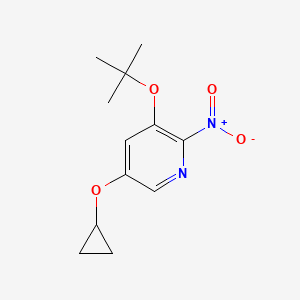
4-Chloropyridin-3-ol-TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropyridin-3-ol-TFA is a chemical compound derived from pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 3rd position on the pyridine ring. The addition of trifluoroacetic acid (TFA) enhances its reactivity and stability. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridin-3-ol-TFA typically involves the chlorination of pyridine derivatives followed by hydroxylation. . Another method involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloropyridin-3-ol-TFA undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Nucleophilic substitution reactions at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
N-oxides: Formed during oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyridines: Products of nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Chloropyridin-3-ol-TFA has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloropyridin-3-ol-TFA involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to biological targets. The pathways involved often include enzyme inhibition or activation, depending on the specific application .
Comparaison Avec Des Composés Similaires
2-Chloropyridine: Chlorine at the 2nd position.
3-Chloropyridine: Chlorine at the 3rd position.
4-Chloropyridine: Chlorine at the 4th position without the hydroxyl group.
Uniqueness: 4-Chloropyridin-3-ol-TFA is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in various synthetic pathways and enhances its utility in scientific research .
Propriétés
Formule moléculaire |
C7H5ClF3NO3 |
|---|---|
Poids moléculaire |
243.57 g/mol |
Nom IUPAC |
4-chloropyridin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H4ClNO.C2HF3O2/c6-4-1-2-7-3-5(4)8;3-2(4,5)1(6)7/h1-3,8H;(H,6,7) |
Clé InChI |
VUNOYWULZXTEOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1Cl)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)







